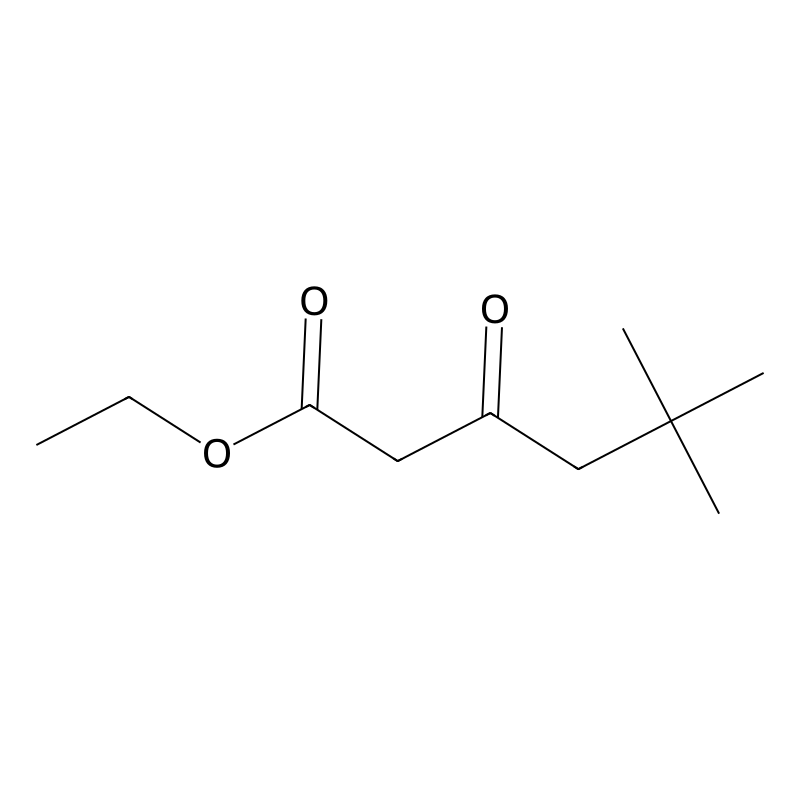

Ethyl 5,5-dimethyl-3-oxohexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a ketone and ester functional group makes Ethyl 5,5-dimethyl-3-oxohexanoate a potential building block for more complex organic molecules. Ketones can undergo various reactions like aldol condensations and nucleophilic additions, while esters can be hydrolyzed or participate in Claisen condensations to form new carbon-carbon bonds .

Medicinal chemistry

The diketone moiety (two ketone groups next to each other) present in Ethyl 5,5-dimethyl-3-oxohexanoate is a common functional group found in many biologically active molecules. Research efforts might explore if this compound exhibits any interesting biological properties .

Material science

Esters can influence the properties of polymers. Investigating how Ethyl 5,5-dimethyl-3-oxohexanoate might affect polymer properties through its ester functionality is a potential area of exploration .

Ethyl 5,5-dimethyl-3-oxohexanoate is an organic compound with the molecular formula C10H18O3. This compound is an ester derived from hexanoic acid and features a keto group at the third carbon and two methyl groups at the fifth carbon. Its structure includes a six-carbon chain with a distinctive functional group arrangement, contributing to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and pharmaceuticals .

- Oxidation: The keto group can be oxidized to form 5,5-dimethyl-3-oxohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The keto group can also be reduced to form 5,5-dimethyl-3-hydroxyhexanoate using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines or alcohols) under basic or acidic conditions.

Major Products Formed- From Oxidation: 5,5-dimethyl-3-oxohexanoic acid.

- From Reduction: 5,5-dimethyl-3-hydroxyhexanoate.

- From Substitution: Various substituted esters depending on the nucleophile used.

Ethyl 5,5-dimethyl-3-oxohexanoate can be synthesized through several methods:

- Reaction of Ethyl Acetoacetate with Isobutyraldehyde:

- Ethyl acetoacetate reacts with isobutyraldehyde in the presence of a base (e.g., sodium ethoxide).

- The mixture is then acidified (e.g., using hydrochloric acid) to yield the desired product.

- Industrial Production:

Ethyl 5,5-dimethyl-3-oxohexanoate has various applications, including:

- Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Its unique structure may be exploited in drug development for therapeutic agents.

- Flavor and Fragrance Industry: Compounds of this nature are sometimes used for flavoring and scent formulations due to their pleasant esters .

Interaction studies involving Ethyl 5,5-dimethyl-3-oxohexanoate primarily focus on its reactivity with biological molecules. The compound's keto group can interact with nucleophiles in biological systems, potentially leading to various metabolic transformations. These interactions may influence enzyme activity or metabolic pathways, although specific studies detailing these interactions remain sparse .

Several compounds share structural similarities with Ethyl 5,5-dimethyl-3-oxohexanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | Contains one methyl group; less sterically hindered. |

| Ethyl 5,5-dimethyl-3-hydroxyhexanoate | C10H20O3 | Hydroxyl group instead of keto; different reactivity. |

| Ethyl 5,5-dimethyl-3-oxoheptanoate | C11H20O3 | One additional carbon; alters physical properties. |

Uniqueness

Ethyl 5,5-dimethyl-3-oxohexanoate is unique due to its two methyl groups at the fifth carbon position, which provide steric hindrance that influences its reactivity compared to similar compounds. This structural feature affects not only its chemical behavior but also its potential applications in synthesis and pharmaceuticals .